tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate
Description
tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate is a carbamate derivative featuring a branched alkyl chain with a nitrile group at the 1-position and two methyl groups at the 2-position. This structure combines the steric bulk of the tert-butyl carbamate group with the electron-withdrawing properties of the nitrile moiety. The tert-butyl group enhances stability under basic and nucleophilic conditions, while the nitrile group may facilitate further functionalization, such as reduction to amines or participation in cycloaddition reactions.
Properties
IUPAC Name |
tert-butyl N-(1-cyano-2-methylpropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10(4,5)6-7-11/h6H2,1-5H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSILEIAGEFITEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl isocyanate with 2-cyano-2-methylpropan-1-ol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and minimize by-products. The product is usually purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines
Biological Activity
Introduction
tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate is a specialized carbamate derivative recognized for its significant biological activity. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of chiral α-amino acids and their derivatives. The unique structure of this compound, which includes a tert-butyl group and a cyano moiety, enhances its stability and ability to penetrate cell membranes, making it valuable in medicinal chemistry.
Chemical Properties
- Chemical Formula: C₉H₁₃N₃O₂
- Molecular Weight: Approximately 183.22 g/mol
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with amino groups in organic compounds. This interaction facilitates the synthesis of protected amino derivatives, which are critical in the development of pharmaceuticals. The compound exhibits significant influence on enzyme activity and protein interactions by forming stable carbamate linkages that modulate essential biochemical pathways .
Applications in Drug Development
The ability to synthesize specific enantiomers of α-amino acids is vital for drug development, as these compounds are essential building blocks for proteins and play crucial roles in various biological processes. Research indicates that this compound can be utilized in the design of drugs with targeted activity and reduced side effects .
Case Studies
-
Antiviral Activity
- In studies focusing on nitrogen-containing heterocycles, derivatives similar to this compound demonstrated low cytotoxicity while exhibiting good inhibitory activity against viral strains, including Varicella Zoster Virus (VZV). The compound showed selective targeting capabilities against specific strains when tested alongside other members of the Herpesviridae family .
-
Enzyme Inhibition
- The compound has been explored for its potential as an inhibitor of dipeptidyl peptidase I (DPP I), which is relevant in various therapeutic contexts, including diabetes and obesity management. Its structural features allow it to effectively inhibit enzyme activity, contributing to its pharmacological profile .
Comparative Analysis
The following table summarizes the unique aspects of this compound compared to related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| tert-Butyl N-(2-cyanoethyl)carbamate | Contains cyanoethyl group | Less sterically hindered compared to tert-butoxy |
| N-Boc-protected anilines | Aromatic amine derivatives | Focused on aromatic systems rather than aliphatic |
| tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | Hydroxyphenyl group | Incorporates phenolic functionality |
| tert-Butyl N-(2-methylpropionyl)carbamate | Methylpropionyl substituent | Different acyl group leading to varied reactivity |
The biological activity of this compound highlights its potential applications in drug development and organic synthesis. Its ability to interact with amino groups and form stable linkages positions it as a valuable tool in medicinal chemistry. Ongoing research is likely to further elucidate its mechanisms of action and expand its utility across various therapeutic areas.
Future Directions
Further studies are needed to explore the full range of biological activities associated with this compound, including its potential applications in material science and chiral polymer synthesis. Investigating its interactions with other biomolecules could also provide insights into its role in complex biological systems.
Scientific Research Applications
tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate, a chemical compound, has applications in chemistry, biology, and industry. In scientific research, it serves as an intermediate in synthesizing complex organic molecules.
Scientific Research Applications
- Chemistry this compound is used as an intermediate in the synthesis of more complex organic molecules.
- Biology The compound can be used in studies involving enzyme inhibition or protein interactions. Derivatives similar to this compound have demonstrated low cytotoxicity in studies focusing on nitrogen-containing heterocycles.
- Industry this compound can be used in producing specialty chemicals or as a building block for advanced materials.
Case Studies
- Antiviral Activity Derivatives similar to this compound have demonstrated antiviral activity in studies, specifically those focusing on nitrogen-containing heterocycles.
Other Applications
- Organic synthesis Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate is commonly used in organic synthesis. It is known for its stability and reactivity, making it a valuable intermediate in synthesizing more complex molecules. The carbamate group can be selectively removed under mild conditions, allowing the synthesis of complex molecules without affecting other functional groups.
- Medicinal chemistry (S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate, which has a cyano group, a phenyl group, and a tert-butyl carbamate moiety, is of interest in medicinal chemistry because of its structural features and potential biological activities. Research indicates that tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate may serve as a lead for developing new therapeutic agents. Its structure allows it to be modified for improved efficacy against specific biological targets.
- Protecting group Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate acts as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the synthesis of complex molecules without affecting other functional groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis compare tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate with structurally related carbamates, focusing on substituents, physicochemical properties, and applications:
Key Findings:
Steric and Electronic Effects: The branched alkyl chain in the target compound provides greater steric hindrance compared to the planar cyclopropane ring in tert-Butyl (1-cyanocyclopropyl)carbamate . This may slow reaction rates in nucleophilic substitutions but enhance stability. The nitrile group in both the target and cyclopropane analog acts as a strong electron-withdrawing group, increasing electrophilicity at the carbamate carbonyl, which could influence reactivity in hydrolysis or aminolysis reactions .
Solubility and Polarity :
- The hydroxy and aromatic groups in biphenyl- and diphenyl-containing analogs (e.g., ) increase hydrophobicity, making them less polar than the nitrile-containing target compound. This impacts their utility in aqueous-phase reactions or biological systems.
Synthetic Utility: Compounds like tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (from ) highlight the role of carbamates as amine-protecting groups. The target compound’s nitrile group may offer orthogonal reactivity for sequential deprotection or functionalization.
The target compound’s safety profile is likely similar to these analogs.
Research Implications and Limitations
- Data Gaps : Direct experimental data (e.g., melting points, solubility) for the target compound are unavailable, necessitating extrapolation from analogs.
- Structural Trends : Branched alkyl nitriles generally exhibit higher thermal stability than strained systems (e.g., cyclopropanes), suggesting advantages in long-term storage or high-temperature reactions.
- Applications : The target compound’s structure positions it as a candidate for synthesizing bioactive molecules, leveraging both the tert-butyl group’s stability and the nitrile’s versatility.
Q & A
Basic: What are the common synthetic routes for tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate, and how are reaction conditions optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or carbamate coupling. Common methods include:
- Route 1: Reacting tert-butyl carbamate with a cyanopropyl derivative using carbonylimidazolide in water under mild temperatures (25–40°C) without inert atmosphere .
- Route 2: Ethanol or dichloromethane as solvents with bases like triethylamine to facilitate ethylation or aminolysis .
Optimization Parameters:
| Parameter | Impact on Yield/Purity |
|---|---|
| Temperature | Higher yields at 25–40°C; excessive heat degrades cyanide groups |
| Solvent | Polar aprotic solvents (e.g., DMF) improve nucleophilicity |
| Catalyst | Metal-free catalysts reduce side reactions |
Advanced: How can stereochemical challenges during synthesis be addressed, particularly in enantioselective routes?
Methodological Answer:
Enantioselective synthesis requires chiral auxiliaries or catalysts. For example:
- Use (R)- or (S)-configured starting materials (e.g., 1-amino-2-propanol derivatives) to control stereocenters .
- Chiral HPLC or capillary electrophoresis validates enantiomeric excess (>98% purity) .
Key Consideration: Competing elimination pathways under basic conditions may racemize the product; low-temperature reaction quenching mitigates this .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm carbamate and cyano group integration (e.g., δ 1.4 ppm for tert-butyl, δ 120 ppm for C≡N) .
- HPLC-MS: Quantifies purity (>95%) and detects hydrolytic byproducts (e.g., tert-butylamine) .
- IR Spectroscopy: Peaks at ~2250 cm (C≡N stretch) and ~1700 cm (carbamate C=O) .
Advanced: How can researchers resolve contradictory data in biological activity studies, such as neuroprotection vs. limited oxidative stress mitigation?
Methodological Answer:
Contradictions arise from differing assay conditions or mechanistic pathways. For example:
| Study Focus | Key Finding | Mechanism Hypothesis |
|---|---|---|
| Neuroprotection | Improved astrocyte viability via TNF-α reduction | CRMP2 interaction alters neuronal signaling |
| Oxidative Stress | Weak ROS scavenging vs. galantamine | Limited electron-donating groups in structure |
| Resolution Strategy: |
- Conduct dose-response assays to identify threshold effects.
- Use siRNA knockdown to validate CRMP2’s role in neuroprotection .
Basic: How is the stability of this compound assessed under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Hydrolysis of the carbamate group is the primary degradation pathway .
- Recommended Storage: –20°C in anhydrous DMSO or desiccated amber vials to prevent photolysis .
Advanced: What computational strategies aid in designing novel derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations: Predict reaction pathways and transition states (e.g., Fukui indices for nucleophilic attack sites) .
- Molecular Docking: Screen derivatives against targets like voltage-gated sodium channels (e.g., PDB: 6AGF) to prioritize synthesis .
Case Study: Derivatives with fluorinated aryl groups showed 3x higher binding affinity in silico, guiding wet-lab validation .
Advanced: How do structural modifications impact the compound’s reactivity in multi-step syntheses?
Methodological Answer:
A comparative analysis of analogs reveals:
Basic: What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Astrocyte Viability Assay: Expose to Aβ1-42 aggregates; measure viability via MTT (IC ~50 µM) .
- Enzyme Inhibition: Test against acetylcholinesterase (Ellman’s method; % inhibition vs. donepezil control) .
Advanced: How can reaction scalability issues be mitigated without compromising enantiopurity?
Methodological Answer:
- Continuous Flow Reactors: Enhance mixing and heat transfer for gram-scale synthesis .
- In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR to monitor enantiomeric ratio in real-time .
Advanced: What methodologies address discrepancies in spectroscopic data interpretation?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
